2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole
Description
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)phenyl]-5-methyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3S/c1-15-21(16-8-3-2-4-9-16)26-23(27-15)18-11-7-10-17(14-18)22-24-19-12-5-6-13-20(19)25-22/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPGTVJHYKAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, nickel catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole, including those related to thiazole compounds, exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is often assessed using minimum inhibitory concentration (MIC) values, which provide insight into the potency of these compounds.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
These results suggest that modifications to the benzimidazole structure can enhance its efficacy against various pathogens, making it a valuable scaffold for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of compounds featuring benzimidazole and thiazole moieties have been extensively studied. For example, compounds derived from these structures have shown promising results against human colorectal carcinoma cell lines (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU).
| Compound | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Standard control |
The selectivity of these compounds towards cancer cells compared to normal cells indicates their potential for targeted cancer therapy .
Structural Characteristics and Synthesis
The synthesis of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structural integrity is crucial for its interaction with biological targets, such as enzymes involved in cancer progression or bacterial cell wall synthesis.
Synthetic Pathways
Common synthetic routes include:
- Condensation Reactions : Typically involve the reaction of substituted benzimidazoles with thiazole derivatives.
- Functional Group Modifications : Altering substituents on the aromatic rings can lead to variations in biological activity.
Biological Evaluations
Several studies have documented the biological evaluations of similar compounds, highlighting their potential as novel therapeutic agents:
- A study reported on the synthesis and evaluation of benzimidazole derivatives, which demonstrated significant antibacterial and anticancer activities against various cell lines .
- Another investigation focused on the structure-activity relationship (SAR) of thiazole-based compounds, revealing that specific substitutions could enhance both antimicrobial and anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved could include inhibition of DNA synthesis, induction of apoptosis in cancer cells, or modulation of inflammatory responses .
Comparison with Similar Compounds
Structural Modifications and Heterocyclic Linkers
Triazole-Linked Benzimidazole-Thiazole Derivatives
Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature a triazole linker between benzimidazole and thiazole rings, unlike the direct phenyl linkage in the target compound . Docking studies in suggest that such derivatives exhibit distinct binding poses compared to simpler hybrids .
Thiazolidinone-Based Analogs
highlights 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones, where the thiazole ring is replaced with a thiazolidinone core. These modifications improve antimicrobial activity by introducing a ketone group and arylidene substituents, which are absent in the target compound .
Fluorinated and Electron-Withdrawing Substituents
Compounds like [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid () and 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester () incorporate fluorine atoms or trifluoromethyl groups. These substitutions enhance metabolic stability and lipophilicity, contrasting with the target compound’s methyl and phenyl groups, which may reduce electronegativity and alter pharmacokinetics .
Physicochemical Properties
The target compound’s higher hydrophobicity (predicted logP ~4.2) compared to triazole-linked derivatives may limit aqueous solubility but improve membrane permeability. Thiazolidinone analogs balance hydrophilicity and lipophilicity through their ketone groups .
Biological Activity
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole, a compound featuring both benzimidazole and thiazole moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzimidazole : Reaction of o-phenylenediamine with appropriate aldehydes.
- Thiazole Formation : Condensation reactions involving α-halo ketones and thiourea.
- Final Coupling : Utilizing coupling agents to link the benzimidazole and thiazole components.
Biological Activity
The biological activities of this compound have been explored in various studies, revealing a range of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, in a study by Prajapati et al., thiazole derivatives were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing promising results at concentrations as low as 1 µg/mL .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 1 | Inhibition Zone (mm) | Inhibition Zone (mm) |
| 2 | 15 | 18 |
| 3 | 20 | 22 |
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Aspergillus niger and Aspergillus oryzae. The antifungal efficacy was evaluated using the cup plate method, where the compound showed effective inhibition at similar concentrations as noted for antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that modifications to the thiazole and benzimidazole rings significantly affect biological activity. For example, substituents on the phenyl ring can enhance or diminish activity against specific pathogens. A study indicated that certain electron-donating groups on the phenyl ring improved antimicrobial efficacy compared to unsubstituted analogs .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Leishmanicidal Activity : A study reported that imidazole-based compounds similar to our target showed significant leishmanicidal activity against both amastigote and promastigote forms of Leishmania parasites, suggesting potential applications in treating leishmaniasis .
- Anticancer Properties : Thiazole derivatives have been investigated for anticancer properties, with some compounds demonstrating cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways .
Q & A
Q. How do divergent synthetic routes impact the physicochemical properties of the final product?
- Methodological Answer : Solvent polarity (e.g., ethanol vs. DMSO) affects crystallization, altering solubility and bioavailability. For instance, ZnCl₂-catalyzed reactions yield polymorph Form A (mp 248°C), while Fe-mediated routes produce Form B (mp 195–199°C), impacting dissolution rates .
Tables for Key Data
| Substituent (Position) | Biological Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 4-Fluorophenyl (C-4) | E. coli: 2, S. aureus: 16 | |
| 3-Nitrophenyl (C-5) | C. albicans: 4 | |
| 4-Cyanophenyl (C-4) | EGFR inhibition: IC₅₀ = 0.8 µM |
| Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| ZnCl₂ | 24 h | 65 | |
| Fe/NH₄Cl | 2 h | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
